(4-Methylphenoxy)(tripropyl)silane
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Overview
Description
(4-Methylphenoxy)(tripropyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenoxy)(tripropyl)silane typically involves the reaction of 4-methylphenol with tripropylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the silane group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often facilitated by heating or using a dehydrating agent.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Hydrolysis: Formation of silanols and subsequent siloxane polymers.
Condensation: Siloxane linkages leading to polymeric structures.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Scientific Research Applications
(4-Methylphenoxy)(tripropyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and resins.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Mechanism of Action
The mechanism of action of (4-Methylphenoxy)(tripropyl)silane involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanols, which then condense to create siloxane linkages. These linkages enhance the stability and mechanical properties of the resulting materials. The phenoxy group can participate in further chemical modifications, allowing for tailored functionality .
Comparison with Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar hydrolyzable siloxane bonds but different organic substituents.
3-Acryloxypropyl Trimethoxysilane: Known for enhancing adhesion and durability in various applications.
Uniqueness: (4-Methylphenoxy)(tripropyl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring tailored surface properties and enhanced material performance .
Properties
CAS No. |
59646-06-9 |
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Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
(4-methylphenoxy)-tripropylsilane |
InChI |
InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-10-8-15(4)9-11-16/h8-11H,5-7,12-14H2,1-4H3 |
InChI Key |
QIAXVVFQDPZBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
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